Iron, dimethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl esters, also known as Dibasic Esters (DBE), are readily biodegradable, low odor, low VOC solvents used in a wide variety of industrial and specialty applications . They consist of both purified and mixed grades of adipic, glutaric, and succinic esters .

Synthesis Analysis

The synthesis of dimethyl esters can be accomplished by the reduction of pure iron oxide with hydrogen, or by the electrolysis of aqueous solutions of iron (II) salts . Another method involves the reaction of Fe(NO3)3·9H2O with 5,5′-dimethyl-2,2′-bipyridine .Molecular Structure Analysis

Dimethyl esters have a molecular structure that allows for attractive forces between the partial negative end of one molecule and the partial positive end of another . The molecular dipole moment is drawn as a dipole arrow on each molecule .Chemical Reactions Analysis

Dimethyl esters undergo various chemical reactions. They are involved in C–H bond activations, C–H oxidations, C–H halogenations, insertion reactions, cross-dehydrogenative coupling (CDC), cross-coupling, reduction, addition, elimination, and substitutions reactions . They can also undergo esterification when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Physical And Chemical Properties Analysis

Iron exists in several allotropic forms: α-Iron, β-Iron, γ-Iron, and δ-Iron . Each form has unique physical and chemical properties. For example, α-Iron is magnetic and stable to 768°C, and it dissolves very little carbon (0.025% at 721°C) .科学的研究の応用

Catalysis

Ferrocene and its derivatives have been widely used in catalysis . For instance, ferrocene is used as dynamic ligands in homogeneous catalysis, such as the most-utilized 1,1’-bis(diphenylphosphino) ferrocene (dppf) and numerous other bidentate ligands . More recently, ferrocene was found to be a catalyst of choice for fullerene and carbon nanotube syntheses, as a source of Fe atoms for single-atom catalysis and of magnetic Fe and Fe2O3 nanoparticles .

Materials Science

Ferrocene has numerous applications in materials science, including lithography, magnetic thin films and alloys, burning rate catalysts, paramagnetic, ferromagnetic and luminescent systems, and photo-initiation of polymerization reactions . Ferrocene is an excellent electron-releasing component in nonlinear optical materials .

Biosensors and Nanomedicine

Ferrocene and its derivatives have been used in the development of redox-related devices including biosensors and nanomedicine . For instance, Paul Beer’s group demonstrated the usefulness of ferrocene as a redox sensor for recognition of anions and transition metal cations .

Polymer Chemistry

Ferrocenyl-based compounds have many applications in polymer chemistry as redox dynamic polymers and dendrimers .

Pharmacology, Biochemistry, and Electrochemistry

Ferrocenyl-based compounds are also used in pharmacology, biochemistry, electrochemistry, and nonlinear optics .

Bioreceptors

In materials science, ferrocenyl-based compounds are used as bioreceptors .

Synthesis of Bio-based Monomers

Ferrocene derivatives have been used in the synthesis of bio-based monomers. For example, 2,5-furandicarboxylic acid (FDCA) is one of the most studied bio-based monomers, being considered the best substitute for fossil-derived terephthalic acid in plastic production . FDCA is employed in the preparation of polyethylene furanoate (PEF), demonstrating superior mechanical and thermal proprieties compared to the widely used polyethylene terephthalate (PET) .

Green Chemistry

Ferrocene and its derivatives have been used in green chemistry. For instance, a green and simple procedure was developed for producing FDCA esters, particularly FDME, starting from galactaric acid and dimethyl carbonate (DMC) as the solvent and reagent, in the presence of an acidic heterogeneous Amberlyst resin as a catalyst .

作用機序

- Ferrocene is a metallocene containing iron sandwiched between two cyclopentadienyl rings. It exhibits outstanding stability and redox properties due to its aromaticity, resulting from extended π-delocalization of electrons within the molecule .

- Ferrocene-based compounds can function as potential redox mediators, promoting electron transfer rates. This enhancement of reaction kinetics and electrochemical responses occurs at lower operating potentials .

Target of Action

Mode of Action

特性

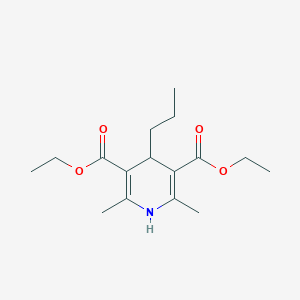

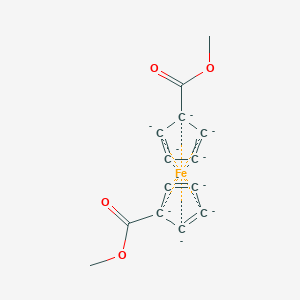

IUPAC Name |

iron;methyl cyclopenta-2,4-diene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOAQYYFPOGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6FeO4-10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene,1'-bis(methoxycarbonyl)- | |

CAS RN |

1273-95-6 |

Source

|

| Record name | 1, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。